

An In-depth Technical Guide to 2-chloro-N-(cyclopentylmethyl)acetamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-chloro-N-(cyclopentylmethyl)acetamide
CAS No.:	1096841-92-7
Cat. No.:	B2677758

[Get Quote](#)

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of **2-chloro-N-(cyclopentylmethyl)acetamide**, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's identifiers, safety protocols, a detailed synthesis methodology, and its potential biological significance, all grounded in authoritative scientific principles.

Core Compound Identification

Precise identification is the cornerstone of all chemical research and application. **2-chloro-N-(cyclopentylmethyl)acetamide** is a distinct chemical entity with the following key identifiers:

Identifier	Value
CAS Number	1096841-92-7[1][2]
IUPAC Name	2-chloro-N-(cyclopentylmethyl)acetamide
Molecular Formula	C ₈ H ₁₄ ClNO[1]
Molecular Weight	175.66 g/mol [1]
Canonical SMILES	O=C(NCC1CCCC1)CCl
InChI	1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)[1]
InChIKey	HZPZTIRSNCDYMF-UHFFFAOYSA-N[1]

The structural representation of **2-chloro-N-(cyclopentylmethyl)acetamide** is depicted below:

Caption: 2D structure of **2-chloro-N-(cyclopentylmethyl)acetamide**.

Safety and Handling: A Self-Validating System

The chloroacetamide functional group necessitates careful handling due to its potential for reactivity and biological activity. The Globally Harmonized System (GHS) provides the following classifications for **2-chloro-N-(cyclopentylmethyl)acetamide**:

Signal Word: Warning[1]

GHS Hazard Pictogram:

GHS07

[Click to download full resolution via product page](#)

Caption: GHS Exclamation Mark Pictogram.

Hazard Statements:[1]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.

Precautionary Statements:[\[1\]](#)

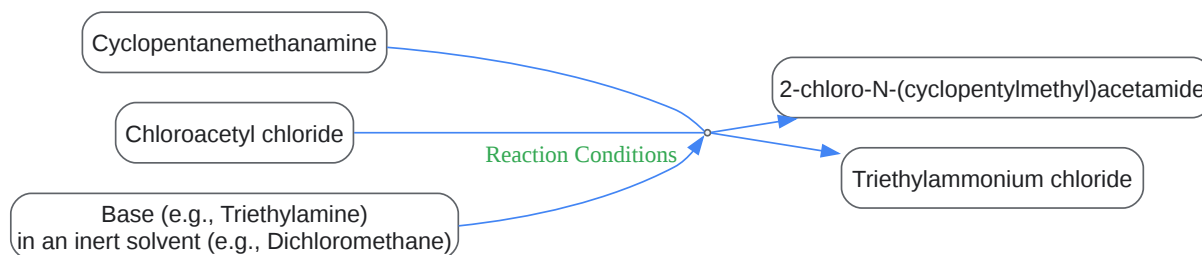
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P402 + P404: Store in a dry place. Store in a closed container.

Expert Insight: The primary hazards associated with this compound are acute toxicity upon exposure through ingestion, skin contact, or inhalation. The chloroacetyl group is a known alkylating agent, which can react with biological nucleophiles, underpinning its toxicological profile. A self-validating safety protocol involves assuming the compound is toxic and ensuring engineering controls (fume hood) and personal protective equipment (gloves, lab coat, safety glasses) are always used.

Synthesis Protocol: N-Acylation of Cyclopentanemethanamine

The synthesis of **2-chloro-N-(cyclopentylmethyl)acetamide** is a classic example of N-acylation, a fundamental transformation in organic chemistry. The following protocol is based on well-established methods for the synthesis of chloroacetamides.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-chloro-N-(cyclopentylmethyl)acetamide**.

Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopentanemethanamine (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous inert solvent like dichloromethane.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.
- **Addition of Acylating Agent:** Slowly add chloroacetyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature during this addition is critical.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.

- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield the pure **2-chloro-N-(cyclopentylmethyl)acetamide**, which is a solid at room temperature.[1]

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry. While specific analytical data for this exact compound is not widely published, the expected spectra would be consistent with the proposed structure.

Potential Biological Activity and Applications

Chloroacetamide derivatives are a well-known class of compounds in medicinal chemistry, often serving as reactive intermediates or possessing intrinsic biological activity.

Anticancer and Antimicrobial Potential: The chloroacetamide moiety is a key feature in molecules investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The electrophilic nature of the carbon atom attached to the chlorine allows for covalent modification of biological targets, such as enzymes or proteins, which can lead to a therapeutic effect. The presence of a chlorine atom on the acetamide structure has been shown to enhance antimicrobial efficacy.

Intermediate in Drug Discovery: **2-chloro-N-(cyclopentylmethyl)acetamide** is a valuable building block for the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a useful intermediate in the development of new pharmaceutical candidates.

Physical and Analytical Properties

While detailed experimental data for **2-chloro-N-(cyclopentylmethyl)acetamide** is not readily available in the public domain, some properties are known:

- Physical Form: Solid[1]

For a closely related compound, 2-chloro-N-(cyclohexylmethyl)acetamide, a boiling point of 337.5°C at 760 mmHg has been reported, which can serve as a rough estimate.[3] It is important to note that this is not the experimental value for the title compound.

A Note on Data Scarcity: The absence of comprehensive, publicly available analytical and physical data for **2-chloro-N-(cyclopentylmethyl)acetamide** underscores the importance of thorough in-house characterization for any researcher utilizing this compound. Standard analytical techniques that should be employed for full characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and purity.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, C-Cl).
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Melting Point Analysis: To assess the purity of the solid compound.

References

- PubChem. 2-chloro-N-cyclopentylacetamide. [\[Link\]](#)
- MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-chloro-N-(cyclopentylmethyl)acetamide | 1096841-92-7 [\[sigmaaldrich.com\]](#)
- 2. 1096841-92-7|2-Chloro-n-(cyclopentylmethyl)acetamide|BLD Pharm [\[bldpharm.com\]](#)
- 3. [echemi.com](#) [\[echemi.com\]](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-chloro-N-(cyclopentylmethyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2677758/docs#an-in-depth-technical-guide-to-2-chloro-n-cyclopentylmethyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)